molecular formula C13H10BrFO B8220928 4-(Bromomethyl)-1-fluoro-2-phenoxybenzene CAS No. 68359-55-7

4-(Bromomethyl)-1-fluoro-2-phenoxybenzene

Cat. No.: B8220928
CAS No.: 68359-55-7
M. Wt: 281.12 g/mol
InChI Key: QDKIFIYGNKHERN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-fluoro-2-phenoxybenzene is an organic compound that features a bromomethyl group, a fluorine atom, and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-fluoro-2-phenoxybenzene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-methyl-1-fluoro-2-phenoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-fluoro-2-phenoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding methyl derivative.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-fluoro-2-phenoxybenzene
  • 4-(Iodomethyl)-1-fluoro-2-phenoxybenzene
  • 4-(Bromomethyl)-1-chloro-2-phenoxybenzene

Uniqueness

4-(Bromomethyl)-1-fluoro-2-phenoxybenzene is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications. The bromomethyl group is a good leaving group in nucleophilic substitution reactions, while the fluorine atom can enhance the compound’s stability and biological activity .

Properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-6-7-12(15)13(8-10)16-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKIFIYGNKHERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513057
Record name 4-(Bromomethyl)-1-fluoro-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68359-55-7
Record name 4-(Bromomethyl)-1-fluoro-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 14.7 g (0.05 mol) of 4-fluoro-3-phenoxy-benzyl phenyl ether, 50 ml of 32% strength aqueous hydrobromic acid and 60 ml of glacial acetic acid was heated to the reflux temperature for 10 hours, while stirring. The reaction mixture was then poured into 200 ml of water and extracted twice with 200 ml of methylene chloride each time. The combined methylene chloride phases were then extracted twice by shaking with 100 ml of 10% strength sodium hydroxide solution each time. The organic phase was subsequently dried over magnesium sulphate and the solvent was then stripped off under a waterpump vacuum. The residue was freed from the last residues of solvent by incipient distillation at a bath temperature of 60° C./3 mbars. 4-Fluoro-3-phenoxy-benzyl bromide was thus obtained as a viscous oil.
Name
4-fluoro-3-phenoxy-benzyl phenyl ether
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14.7 g
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60 mL
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200 mL
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Synthesis routes and methods II

Procedure details

For example, 4-fluoro-3-phenoxy-toluene, when reacted with N-bromosuccinimide in the presence of a radical initiator, for example azodiisobutyronitrile, optionally using a diluent, for example carbon tetrachloride, optionally using a diluent, and 100° C., gives 4-fluoro-3-phenoxy-benzyl bromide. From this, 4-fluoro-3-phenoxy-benzaldehyde can be prepared in a Sommelet reaction, that is to say by reaction with hexamethylenetetramine in the presence of a diluent, for example methylene chloride, at temperatures between 0° and 50° C., followed by reaction with aqueous acetic acid and thereafter with hydrochloric acid, at temperatures between 80° and 120° C. The reaction of 4-fluoro-3-phenoxy-benzaldehyde with sodium cyanide in aqueous acetic acid at 20° C. gives α-cyano-4-fluoro-3-phenoxy-benzyl alcohol. The reaction sequence described above is outlined in the following equations: ##STR11##
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